10-Azabicyclo[4.3.1]decane-3,4-diol
Description
10-Azabicyclo[4.3.1]decane-3,4-diol is a bicyclic organic compound characterized by a nitrogen atom at the 10-position and hydroxyl groups at the 3- and 4-positions.
Properties
IUPAC Name |
10-azabicyclo[4.3.1]decane-3,4-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2/c11-8-4-6-2-1-3-7(10-6)5-9(8)12/h6-12H,1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHTJCSRBJFPJTR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(C(CC(C1)N2)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10-Azabicyclo[4.3.1]decane-3,4-diol typically involves multiple steps starting from simpler organic molecules. One common method includes the nucleophilic addition of an amine to a precursor molecule, followed by protection of the amine group. Subsequent steps may involve photochemical reactions and intramolecular Heck reactions to form the bicyclic structure .
Industrial Production Methods
Industrial production methods for this compound are less documented, but they likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.
Chemical Reactions Analysis
Types of Reactions
10-Azabicyclo[4.3.1]decane-3,4-diol can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to reduce any oxidized forms of the compound back to its original state.
Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. Reaction conditions such as solvent choice, temperature, and pH are crucial for achieving the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional hydroxyl groups, while substitution could introduce new functional groups like halogens or alkyl groups.
Scientific Research Applications
10-Azabicyclo[4.3.1]decane-3,4-diol has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: Its structure is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of neurological disorders.
Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 10-Azabicyclo[4.3.1]decane-3,4-diol involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrogen atom in its structure can form hydrogen bonds or ionic interactions with these targets, potentially altering their activity. This can lead to various biological effects, depending on the specific pathways involved .
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Physicochemical Properties
- Lipophilicity : Compound A’s diphenylmethylene group increases hydrophobicity (logP ~3.5–4.0), whereas 10-azabicyclo[4.3.1]decane-3,4-diol’s diol groups likely reduce logP (~1.5–2.0), impacting bioavailability and blood-brain barrier penetration.
- Hydrogen Bonding : The diol in the target compound may form stronger hydrogen bonds than Compound A’s ketones, influencing receptor affinity and solubility.
Research Implications and Gaps
- Targeted Synthesis: The diol’s stereochemistry (cis vs.
- Biological Testing : Priority should be given to evaluating this compound against Flaviviridae viruses (e.g., BVDV, YFV) and Gram-positive pathogens, given Compound A’s efficacy in these areas .
- Derivatization : Introducing lipophilic groups (e.g., aryl or alkyl chains) to the diol scaffold could balance solubility and membrane penetration.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
